2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol
Description
Contextualization within the Chemistry of β-Amino Alcohols
The molecule 2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol is a member of the β-amino alcohol family. These compounds are characterized by an amino group and a hydroxyl group separated by two carbon atoms. β-amino alcohols are crucial intermediates in the synthesis of a wide array of organic compounds. openaccessjournals.comrroij.com Their structural motif is found in numerous biologically active natural products, including the vancomycin (B549263) class of antibiotics and quinines used in malaria treatment. rroij.com
In the pharmaceutical industry, the β-amino alcohol framework is a key component in many drugs, such as β-blockers used for cardiovascular disorders, as well as certain antimalarial, antibacterial, and antihypertensive agents. researchgate.netresearchgate.net Furthermore, these compounds are highly valued as chiral auxiliaries and ligands in asymmetric synthesis, where they help control the stereochemical outcome of chemical reactions. openaccessjournals.comrroij.com The synthesis of β-amino alcohols is a significant area of research, with common methods including the ring-opening of epoxides with amines. openaccessjournals.comresearchgate.net
Importance of the Phenylethanolamine Scaffold in Fundamental Organic Chemistry and Stereochemistry
The core structure of the subject compound is phenylethanolamine. This scaffold is a β-hydroxylated phenethylamine, a structure bearing resemblance to endogenous catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. wikipedia.org This similarity underpins the strong cardiovascular activity observed in many compounds of this class. wikipedia.org
A critical feature of the phenylethanolamine scaffold is its inherent chirality. The presence of a hydroxyl group on the benzylic carbon (the carbon atom attached to both the phenyl ring and the hydroxyl group) creates a stereocenter. wikipedia.org This means the compound can exist as two non-superimposable mirror images, or enantiomers, typically designated as (R) and (S). This stereochemistry is paramount to its biological function, as different enantiomers often exhibit vastly different interactions with chiral biological molecules like enzymes and receptors.
A clear example of this stereochemical importance is seen in the interaction of phenylethanolamine analogues with the enzyme phenylethanolamine N-methyltransferase (PNMT). nih.gov Research has shown that this enzyme, which is involved in the biosynthesis of epinephrine, preferentially binds and acts upon specific stereoisomers. nih.gov For instance, PNMT generally prefers the (1R)-isomers of phenylethanolamine substrates. nih.gov This high degree of stereoselectivity highlights the importance of controlling the three-dimensional arrangement of atoms within the phenylethanolamine scaffold for designing targeted biological activity.
Overview of Research Directions for Derivatives Bearing the this compound Structure
Research into derivatives of the phenylethanolamine scaffold is a fertile area of medicinal chemistry, aimed at developing new therapeutic agents with high potency and selectivity. While specific research on derivatives of this compound is not widely publicized, the general strategies applied to the phenylethanolamine class offer a clear view of potential research directions. These investigations typically involve systematic modification of three key parts of the molecule: the phenyl ring, the substituents on the nitrogen atom, and the hydroxyl group.
Phenyl Ring Modification: The aromatic phenyl ring is a common target for substitution to alter a compound's properties. Adding electron-withdrawing groups (such as chloro or nitro groups) or electron-donating groups (such as methoxy (B1213986) groups) can influence the molecule's electronic profile, lipophilicity, and ability to form hydrogen bonds. googleapis.com For example, in the search for potent and selective human β3-adrenergic receptor (AR) agonists, various substitutions on the phenyl ring of phenylethanolamine derivatives were explored to optimize their interaction with the receptor. nih.gov
N-Substituent Modification: The nature of the substituent on the amino group—in this case, a 2-methylpropyl (isobutyl) group—is a critical determinant of biological activity. Research has explored a vast range of alkyl and aryl groups at this position to modulate receptor selectivity (e.g., between different β-adrenergic receptor subtypes) and potency. nih.gov Synthesizing libraries of compounds with diverse N-substituents allows for the systematic exploration of the steric and electronic requirements of the target receptor's binding pocket.
Hydroxyl Group Modification: The hydroxyl group can be esterified to create prodrugs, which may have improved absorption or distribution characteristics. For instance, patents describe the preparation of ester derivatives of phenylethanolamines to achieve longer-lasting therapeutic effects. google.com
The overarching goal of this derivative-based research is to fine-tune the molecule's structure to achieve a desired biological effect, such as agonizing or antagonizing a specific receptor, while minimizing off-target effects. nih.govgoogle.com
Current Challenges and Emerging Research Opportunities
The primary challenge in the study and application of phenylethanolamines, including this compound, lies in their stereochemistry. The development of efficient and scalable methods for asymmetric synthesis—the selective production of a single enantiomer—is a significant hurdle. pharmtech.commdpi.com Since the biological activity of these compounds is often confined to one specific stereoisomer, producing enantiomerically pure compounds is crucial for therapeutic applications. googleapis.com Traditional methods often involve the resolution of a racemic mixture (a 50:50 mix of both enantiomers), which is inherently inefficient as it discards half of the material. pharmtech.com
Despite these challenges, several emerging opportunities exist:
Advanced Catalysis: There is a growing focus on developing novel catalytic systems for asymmetric synthesis. This includes the use of organocatalysis, where small organic molecules act as catalysts, and biocatalysis, which employs enzymes to carry out highly stereoselective transformations. mdpi.comnih.gov These methods offer the potential for more environmentally friendly and efficient production of single-enantiomer phenylethanolamines. nih.gov
New Therapeutic Targets: The phenylethanolamine scaffold continues to be a valuable template for designing ligands for new and existing biological targets. Beyond the well-known adrenergic receptors, derivatives are being investigated for their potential to interact with other receptors and enzymes, opening doors to new therapeutic areas. nih.govnih.gov
Chiral Building Blocks: Enantiomerically pure phenylethanolamines serve not only as active pharmaceutical ingredients but also as valuable chiral building blocks for the synthesis of more complex molecules. fishersci.ca Their use as chiral auxiliaries or starting materials in multi-step syntheses is a continuing area of interest in organic chemistry. rroij.com
Data Tables
Table 1: Physicochemical Properties of 2-Amino-1-phenylethanol (B123470) (Parent Scaffold) This table provides data for the parent compound, phenylethanolamine, which lacks the N-substituent.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | wikipedia.orgsigmaaldrich.com |
| Molecular Weight | 137.18 g/mol | wikipedia.orgsigmaaldrich.com |
| Appearance | Pale yellow or white solid | wikipedia.orgsigmaaldrich.com |
| Melting Point | 56-58 °C | wikipedia.orgsigmaaldrich.com |
| Boiling Point | 157-160 °C at 17 mmHg | wikipedia.orgsigmaaldrich.com |
| Solubility | Soluble in water | wikipedia.org |
| CAS Number | 7568-93-6 | wikipedia.orgsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropylamino)-1-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)8-13-9-12(14)11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERFLMOOWGTPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901239940 | |
| Record name | α-[[(2-Methylpropyl)amino]methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55474-91-4 | |
| Record name | α-[[(2-Methylpropyl)amino]methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55474-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[(2-Methylpropyl)amino]methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 2 Methylpropyl Amino 1 Phenylethan 1 Ol
Stereoselective Synthesis of 2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol Enantiomers
The synthesis of single enantiomers of this compound is critical for its potential applications. Stereoselective methods are designed to produce one enantiomer in preference to the other, a challenge that is met through various innovative approaches.
Asymmetric Catalytic Approaches (e.g., asymmetric hydrogenation of imines or ketones)
Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. wikipedia.org This method typically involves the reduction of a prochiral ketone or imine using hydrogen gas in the presence of a chiral metal catalyst. For the synthesis of this compound, a relevant precursor would be an α-amino ketone, such as 2-(isobutylamino)-1-phenylethanone.
The catalysts are often complexes of transition metals like ruthenium, rhodium, or iridium, coordinated to chiral ligands. google.com Ligands such as chiral diphosphines (e.g., BINAP) and chiral diamines play a crucial role in creating a chiral environment around the metal center, which directs the hydrogen addition to one face of the substrate. wikipedia.org For instance, ruthenium complexes of the type RuCl₂(bisphosphine)(1,2-diamine) have proven effective in the asymmetric hydrogenation of α-amino ketones. google.com More recently, earth-abundant metals like manganese have been developed into highly effective catalysts for the asymmetric hydrogenation of ketimines, offering a sustainable alternative to noble metals. nih.gov
The reaction's success hinges on the precise matching of the substrate, catalyst, and reaction conditions to achieve high conversion and enantiomeric excess (ee).
Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Ketones and Imines Data is illustrative of catalyst performance on analogous substrates.
| Catalyst System | Ligand Type | Substrate Type | Typical Enantioselectivity (ee) |
| Ru-BINAP/Diamine | Diphosphine/Diamine | Aryl Ketones, α-Amino Ketones | >98% |
| Ir-Phosphinooxazoline (PHOX) | P,N Ligand | Quinolines, Imines | >90% |
| Mn-PNNP Pincer Complex | Pincer Ligand | Dialkyl Ketimines | Up to 99% |
Biocatalytic Transformations for Enantiomeric Enrichment and Resolution
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes and whole-cell systems can be employed for both the kinetic resolution of racemic mixtures and the direct asymmetric synthesis of chiral amino alcohols. researchgate.netnih.gov
Enzymatic Kinetic Resolution (EKR): In this approach, a racemic mixture of this compound is treated with an enzyme, typically a lipase (B570770), that selectively catalyzes a reaction on one of the enantiomers. For example, lipases such as Candida antarctica lipase B (CALB) can acylate one enantiomer (e.g., the (R)-enantiomer) using an acyl donor like vinyl acetate, leaving the other enantiomer (the (S)-enantiomer) unreacted. nih.govscielo.br The resulting mixture of the acylated product and the unreacted alcohol can then be separated. The maximum theoretical yield for the desired enantiomer in a classic EKR is 50%.
Asymmetric Synthesis and Microbial Utilization: A more direct route involves the asymmetric reduction of a prochiral ketone precursor using enzymes like alcohol dehydrogenases or engineered amine dehydrogenases (AmDHs). nih.govfrontiersin.org These enzymes can convert a substrate like 2-(isobutylamino)-1-phenylethanone directly into a single enantiomer of the target amino alcohol with high enantiomeric excess. nih.gov Another strategy involves using whole microorganisms, such as those from the genera Rhodosporidium or Comamonas, which can asymmetrically utilize one enantiomer from a racemic mixture, leaving the other enantiomer enriched in the reaction medium. googleapis.com
Table 2: Biocatalytic Methods for Chiral Alcohol and Amine Synthesis
| Biocatalytic Method | Enzyme/Microorganism | Transformation | Key Advantage |
| Enzymatic Kinetic Resolution | Lipase (e.g., CALB, Burkholderia cepacia) | Enantioselective acylation of a racemic alcohol | High enantioselectivity (eep >98%) for the remaining alcohol. mdpi.com |
| Asymmetric Reductive Amination | Amine Dehydrogenase (AmDH) | Ketone to chiral amine/amino alcohol | High conversion (>97%) and enantioselectivity (>99% ee). frontiersin.org |
| Microbial Asymmetric Utilization | Rhodosporidium sp., Comamonas sp. | Selective consumption of one enantiomer | Enantiomeric enrichment of the non-metabolized isomer. googleapis.com |
Diastereoselective Synthetic Pathways Involving Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. williams.edu This method generates a diastereomeric intermediate, and the stereochemical outcome is controlled by the steric and electronic properties of the auxiliary.
For the synthesis of this compound, a strategy could involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a phenylacetic acid derivative. researchgate.net The resulting imide can undergo diastereoselective alkylation or reduction. For example, reduction of the carbonyl group would be directed by the bulky substituent on the auxiliary, leading to the formation of one diastereomer of the alcohol preferentially. Subsequent cleavage of the auxiliary, typically by hydrolysis or reduction, would yield the enantiomerically enriched amino alcohol. Pseudoephenamine is another versatile chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions. nih.gov
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Auxiliary Type | Typical Reaction | Diastereoselectivity (dr) |
| Evans Oxazolidinones | Oxazolidinone | Aldol reactions, Alkylations | >98:2 |
| Pseudoephenamine | Amino Alcohol | Alkylation reactions | >95:5 |
| SAMP/RAMP | Hydrazone | α-Alkylation of ketones/aldehydes | >95:5 |
Multi-Step Synthesis Strategies for the this compound Core
Constructing the core structure of this compound often requires multi-step synthetic sequences that assemble the molecule from simpler, readily available starting materials.
Reductive Amination Routes
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, providing a direct route to the synthesis of amines. organic-chemistry.org The reaction typically proceeds in one pot by reacting a carbonyl compound (ketone or aldehyde) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.
A plausible route to this compound could start from 2-hydroxyacetophenone. Reaction with isobutylamine (B53898) would form an imine intermediate, which is then reduced to the final product. A variety of reducing agents can be employed, ranging from catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Ni) to hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and α-picoline-borane. organic-chemistry.orgresearchgate.net The choice of reducing agent is critical to ensure compatibility with other functional groups in the molecule.
Table 4: Reagents for Reductive Amination
| Reducing Agent | Conditions | Advantages |
| H₂ / Metal Catalyst (Pd/C, PtO₂, Raney Ni) | Varies (pressure, temp.) | High efficiency, clean byproducts (none) |
| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH ~6) | Selective for iminium ions over ketones/aldehydes |
| Sodium Triacetoxyborohydride (STAB) | Aprotic solvents (DCE, THF) | Mild, effective, non-toxic byproducts |
| α-Picoline-Borane | With AcOH in MeOH or H₂O | Stable, can be used in protic solvents including water |
Synthesis via Nitro-Containing Precursors and Subsequent Reduction
Synthetic routes involving nitro-containing precursors provide a classic and reliable method for introducing an amino group. The key step is the reduction of a nitro group to a primary amine. This pathway often begins with a carbon-carbon bond-forming reaction, such as the Henry reaction (nitroaldol condensation).
A potential synthesis could start with the Henry reaction between benzaldehyde (B42025) and 1-nitropropane, catalyzed by a base, to form 1-phenyl-2-nitro-1-propanol. The secondary nitro group can then be reduced to the corresponding amine. The subsequent N-alkylation with an isobutyl group would be required to complete the synthesis.
Alternatively, a route could begin with ω-nitroacetophenone. Reduction of the ketone would yield the nitro alcohol, 1-phenyl-2-nitroethanol. Subsequent reduction of the nitro group to an amine, followed by reductive amination with isobutyraldehyde, would furnish the final product. The reduction of the nitro group is a critical step and can be achieved through various methods, including catalytic hydrogenation or using dissolving metal systems like Fe/HCl or SnCl₂. google.com
Strategies for Constructing the 1-Phenylethanol Moiety
A primary strategy involves the asymmetric reduction of acetophenone. This transformation can be accomplished using whole-cell biocatalysts, which offer a green and highly selective alternative to traditional chemical reductants. For instance, studies have demonstrated the use of various microorganisms and plant-based enzyme sources for this bioreduction. researchgate.netnih.gov The enzymatic systems within these organisms, particularly alcohol dehydrogenases (ADHs), utilize cofactors like NADPH to deliver a hydride to the prochiral ketone, yielding enantiomerically enriched (S)- or (R)-1-phenylethanol. nih.gov Optimization of reaction parameters such as pH, temperature, substrate concentration, and coenzyme concentration is crucial for maximizing yield and enantiomeric excess. nih.gov
Another prominent method is the enzymatic kinetic resolution of racemic (R,S)-1-phenylethanol. nih.govresearchgate.net This technique employs lipases, such as Novozyme 435 (Candida antarctica Lipase B), in an acylation reaction where one enantiomer reacts significantly faster than the other. nih.govresearchgate.net Using an acyl donor like vinyl acetate, one enantiomer is esterified, allowing for the separation of the unreacted, enantiomerically pure alcohol. nih.gov Response surface methodology (RSM) has been effectively used to optimize parameters like temperature, biocatalyst loading, and reaction time to achieve high enantiomeric excess (ee) in shorter time frames. nih.govresearchgate.net
Beyond biocatalysis, traditional chemical methods remain relevant. The reaction of benzaldehyde with organometallic reagents, such as methylmagnesium bromide (a Grignard reagent), followed by an aqueous workup, provides a direct route to racemic 1-phenylethanol. Asymmetric versions of these additions, often employing chiral ligands or auxiliaries, can provide access to enantiomerically enriched products.
| Methodology | Key Reagents/Catalyst | Typical Substrate | Key Advantages | Reference |
|---|---|---|---|---|
| Asymmetric Bioreduction | Whole cells (e.g., Phaseolus vulgaris), Alcohol Dehydrogenase (ADH), NADPH | Acetophenone | High enantioselectivity (>99% ee), mild conditions, green approach. | researchgate.net |
| Enzymatic Kinetic Resolution | Lipase (e.g., Novozyme 435), Acyl donor (e.g., vinyl acetate) | (R,S)-1-phenylethanol | High enantiomeric excess of remaining substrate, mild conditions. | nih.govresearchgate.net |
| Grignard Reaction | Methylmagnesium bromide, Benzaldehyde | Benzaldehyde | Direct C-C bond formation, high yield for racemic product. | mdpi.com |
Derivatization and Analog Synthesis of the this compound Scaffold
Modification of the core this compound structure is essential for exploring its chemical space and developing analogs. Derivatization can be systematically targeted at three key positions: the amino nitrogen, the hydroxyl group, and the phenyl ring.
Systematic Structural Modifications at the Amino Nitrogen
The secondary amine of the scaffold is a prime site for modification, most commonly through N-alkylation or N-acylation. N-alkylation introduces new substituent groups, altering properties such as lipophilicity. monash.edu Traditional methods for N-alkylation often involve reductive amination with aldehydes or nucleophilic substitution with alkyl halides. nih.gov
More advanced and sustainable strategies utilize alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" catalysis. nih.gov In these processes, a catalyst (often based on ruthenium or iridium) temporarily oxidizes the alcohol to an aldehyde in situ. The amine condenses with the aldehyde to form an imine, which is then reduced by the catalyst using the hydrogen borrowed from the alcohol. This approach is highly atom-economical, producing water as the only byproduct. nih.gov A variety of N-alkyl amino acids and their derivatives have been synthesized using this methodology with excellent yields and retention of stereochemistry. nih.gov
| Method | Alkylating Agent | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Reductive Amination | Aldehydes/Ketones | Reducing agents (e.g., NaBH3CN, H2/Pd-C) | Wide substrate scope. | nih.gov |
| Nucleophilic Substitution | Alkyl Halides | Base (e.g., K2CO3, Et3N) | Direct alkylation; potential for over-alkylation. | nih.gov |
| Borrowing Hydrogen Catalysis | Alcohols | Ru or Ir complexes | Atom-economical, produces water as byproduct, green method. | nih.gov |
Functionalization of the Hydroxyl Group
The hydroxyl group offers another handle for derivatization, primarily through esterification or etherification. These modifications can serve to protect the hydroxyl group during subsequent synthetic steps or to introduce new functional moieties.
Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, or with a carboxylic acid under acid catalysis (Fischer esterification). Ether synthesis can be accomplished via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Covalent functionalization of materials like graphene has been achieved by introducing hydroxyl groups, which can then undergo further reactions. mdpi.com While not specific to the target molecule, these general principles of alcohol functionalization are directly applicable.
Synthetic Exploration of Substituent Effects on the Phenyl Ring
Introducing substituents onto the phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule. The synthesis of these analogs typically begins with a correspondingly substituted starting material, such as a substituted benzaldehyde or acetophenone.
For example, to synthesize a chloro-substituted analog, one would start with a chlorobenzaldehyde or chloroacetophenone and carry it through the established synthetic sequence for constructing the amino alcohol side chain. googleapis.com The synthesis of 2-amino-1-phenylethanol (B123470) derivatives from substituted styrenes is another viable route. This can involve the epoxidation of the substituted styrene (B11656), followed by regioselective ring-opening of the resulting epoxide with an appropriate amine, such as isobutylamine. researchgate.net The electronic nature of the substituent on the phenyl ring can influence the reactivity and regioselectivity of these steps. Studies on related structures have shown that both the position and the electronic nature of substituents can significantly affect binding affinities for biological targets, highlighting the importance of synthetic access to a wide range of substituted analogs. nih.gov
| General Strategy | Starting Material | Key Transformation(s) | Reference |
|---|---|---|---|
| Linear Synthesis | Substituted Benzaldehyde/Acetophenone | Grignard reaction or ketone reduction, followed by side-chain elaboration. | googleapis.com |
| Convergent Synthesis | Substituted Styrene | Epoxidation, followed by amine-mediated epoxide ring-opening. | researchgate.net |
Development of Sustainable and Green Chemistry Approaches in 2-[(2-Methylpropyl)amino]-1-phenylethanol Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of β-amino alcohols to reduce environmental impact and improve efficiency. unife.itnih.gov Key areas of development include the use of biocatalysis, metal-free reaction conditions, and greener solvents.
Metal-free synthesis of β-amino alcohols is another important area of research. One approach involves the uncatalyzed aminolysis of epoxides. researchgate.net While traditionally requiring catalysts or harsh conditions, certain reactions can proceed efficiently under milder, catalyst-free conditions, particularly in greener solvents or even neat. researchgate.net Another novel metal-free method involves a two-step Smiles rearrangement, which has proven effective for synthesizing N-arylated amino alcohols under mild conditions. acs.org
The development of catalytic systems that utilize earth-abundant and non-toxic metals is also a key green strategy. For instance, an inexpensive iron(II) phthalocyanine (B1677752) complex has been shown to efficiently catalyze the direct transformation of simple alkenes into unprotected amino alcohols with high yield and perfect regioselectivity. nih.gov Such methods provide a more sustainable alternative to processes that rely on precious or toxic heavy metal catalysts.
Mechanistic Investigations of Chemical Reactions Involving 2 2 Methylpropyl Amino 1 Phenylethan 1 Ol
Elucidation of Reaction Pathways and Identification of Intermediate Species in Synthetic Transformations
The most common and direct synthetic route to 2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol involves the nucleophilic ring-opening of styrene (B11656) oxide with isobutylamine (B53898). This reaction, a classic example of epoxide aminolysis, can proceed through different mechanistic pathways, primarily distinguished by their resemblance to either SN1 or SN2 reactions. chemistrysteps.comlibretexts.org The operative pathway and the resulting regioselectivity are highly dependent on the reaction conditions, particularly the presence and nature of a catalyst. mdpi.com
In the absence of a catalyst or under basic/neutral conditions, the reaction typically follows an SN2 mechanism. jsynthchem.commasterorganicchemistry.com The isobutylamine, acting as a potent nucleophile, attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the phenyl group, the attack preferentially occurs at the less substituted terminal carbon atom. masterorganicchemistry.comkhanacademy.org This concerted process involves the simultaneous attack of the amine and the opening of the epoxide ring, proceeding through a single transition state without a discrete intermediate. The initial product is an alkoxide, which is subsequently protonated during workup to yield the final amino alcohol.
Pathway A: Uncatalyzed SN2 Mechanism
Nucleophilic Attack: The nitrogen atom of isobutylamine directly attacks the terminal (less sterically hindered) carbon of the styrene oxide molecule.
Ring Opening: Simultaneously, the C-O bond of the epoxide cleaves, with the electrons moving to the oxygen atom, forming an alkoxide intermediate.
Protonation: A subsequent proton transfer step, typically from a solvent molecule or during aqueous workup, neutralizes the alkoxide to form the hydroxyl group of the final product, this compound.
Under acidic conditions or in the presence of a Lewis acid catalyst (e.g., YCl₃, ScCl₃, metal triflates), the reaction mechanism can shift to have significant SN1 character. mdpi.comscielo.org.mx The catalyst coordinates with the oxygen atom of the epoxide, making it a better leaving group and polarizing the C-O bonds. mdpi.com This activation makes the epoxide more susceptible to nucleophilic attack. For styrene oxide, the benzylic carbon can effectively stabilize a developing positive charge through resonance with the phenyl ring. scielo.org.mx Consequently, the nucleophilic attack from isobutylamine occurs preferentially at this more substituted benzylic carbon. scielo.org.mxtandfonline.com
Pathway B: Lewis Acid-Catalyzed SN1-like Mechanism
Catalyst Coordination: The Lewis acid catalyst activates the epoxide by coordinating to the oxygen atom.
C-O Bond Cleavage: The C-O bond at the benzylic position begins to break, forming a transition state with significant carbocation character at the benzylic carbon. This species is stabilized by the catalyst and resonance.
Nucleophilic Attack: The isobutylamine attacks the electron-deficient benzylic carbon.
Proton Transfer & Catalyst Release: A final proton transfer and release of the catalyst yield the alternative regioisomer, 1-(isobutylamino)-1-phenylethan-2-ol.
The intermediate species in these transformations are transient. In the SN2 pathway, the key structure is the transition state where the new N-C bond is forming as the C-O bond is breaking. In the catalyzed SN1-like pathway, the key intermediate is the catalyst-activated epoxide complex, which possesses significant carbocationic character at the benzylic carbon. libretexts.org
Kinetic and Thermodynamic Analyses of Key Conversion Steps
The kinetics of epoxide aminolysis have been investigated to understand the factors influencing reaction rates and to optimize synthesis. Studies on analogous systems, such as the reaction of styrene oxide with other amines, reveal that the reaction can be modeled using pseudo-first-order kinetics, particularly when one reactant is in excess. researchgate.net
Kinetic investigations performed in continuous-flow microreactors have allowed for systematic evaluation of reaction parameters under high temperatures and pressures. mit.edumit.edu For the aminolysis of styrene oxide, the activation energy (Eₐ) for the formation of the desired product is often higher than those for the formation of regioisomers or byproducts from secondary reactions. mit.edumit.edu This indicates that increasing the reaction temperature can enhance not only the reaction rate but also the selectivity for the desired product. mit.edu
Below is a table summarizing kinetic data from a study on a model epoxide aminolysis reaction, which illustrates the typical range of activation energies.
| Reaction Step | Description | Typical Activation Energy (Eₐ) (kJ/mol) |
|---|---|---|
| Primary Aminolysis (Desired Product) | Reaction of epoxide with the primary amine. | 60 - 80 |
| Regioisomer Formation | Formation of the alternative constitutional isomer. | 50 - 70 |
| Secondary Aminolysis (Byproduct) | Reaction of the amino alcohol product with another epoxide molecule. | 55 - 75 |
Note: Data are representative and derived from model systems to illustrate general principles.
Role of Catalysts and Reaction Conditions in Directing Stereoselectivity and Regioselectivity
Control over stereoselectivity (the 3D arrangement of atoms) and regioselectivity (the site of nucleophilic attack) is paramount in the synthesis of complex molecules like this compound. Catalysts and reaction conditions are the primary tools for achieving this control. scirp.org
Regioselectivity: As discussed in section 3.1, the regiochemical outcome of the ring-opening of styrene oxide is a competition between attack at the terminal carbon versus the benzylic carbon.
Uncatalyzed/Base-Catalyzed Conditions: These conditions favor an SN2 mechanism, where the isobutylamine attacks the less sterically hindered terminal carbon. This leads to the formation of this compound. masterorganicchemistry.comkhanacademy.org
Lewis Acid Catalysis: Lewis acids like YCl₃, ScCl₃, and Ca(OTf)₂ activate the epoxide and promote an SN1-like mechanism. mdpi.comorganic-chemistry.org This directs the nucleophilic attack to the more substituted benzylic carbon, which can better stabilize the partial positive charge of the transition state. scielo.org.mx This pathway would lead to the regioisomeric product, 1-[(2-Methylpropyl)amino]-2-phenylethan-1-ol. The choice between aromatic and aliphatic amines can also influence regioselectivity, with aliphatic amines often favoring SN2-type attack at the terminal carbon even with some catalysts. scielo.org.mxtandfonline.com
Stereoselectivity: The ring-opening of an epoxide via an SN2 mechanism occurs with an inversion of configuration at the carbon center being attacked. If an enantiomerically pure epoxide is used, this stereospecificity allows for the synthesis of a specific stereoisomer of the amino alcohol product. diva-portal.org The reaction results in an anti-stereochemistry, where the amine and hydroxyl groups are on opposite faces of the original C-C bond. organic-chemistry.org The development of chiral catalysts for asymmetric aminohydroxylation and related reactions allows for the direct synthesis of enantiomerically enriched β-amino alcohols from achiral starting materials like alkenes. diva-portal.orgnih.gov
The following table summarizes the effect of different catalysts on the regioselectivity of the aminolysis of styrene oxide.
| Catalyst/Condition | Predominant Mechanism | Major Regioisomer (Site of Amine Attack) |
|---|---|---|
| None (Thermal) | SN2 | Attack at terminal carbon |
| Silica-bonded S-sulfonic acid (SBSSA) | SN1-like (with aromatic amines) | Attack at benzylic carbon |
| Yttrium(III) chloride (YCl₃) | SN1-like | Attack at benzylic carbon |
| Silica Alumina | Acid-catalyzed | Attack at benzylic carbon |
| Cyanuric chloride | SN2 (with aliphatic amines) | Attack at terminal carbon |
Note: The selectivity can be dependent on the specific amine nucleophile used. scielo.org.mxtandfonline.com
Computational Mechanistic Studies of Reactions
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the detailed mechanisms of chemical reactions, including the aminolysis of epoxides. researchgate.net These studies provide molecular-level insights into reaction pathways, transition state structures, and the energetic profiles of reactions that are often difficult to probe experimentally.
DFT calculations can be used to:
Determine Reaction Energetics: By calculating the energies of reactants, intermediates, transition states, and products, computational models can determine activation barriers and reaction enthalpies. These calculations help to explain why certain pathways are favored over others. For instance, studies have examined uncatalyzed, self-promoted (catalyzed by a second amine molecule), and alcohol-catalyzed pathways, finding that alcohol-catalyzed reactions often have the lowest activation barriers. researchgate.net
Elucidate Transition State Structures: Computational modeling allows for the visualization of the three-dimensional structure of transition states. This can confirm the concerted nature of an SN2 attack or the carbocation-like character of an SN1 transition state.
Explain Regioselectivity: By modeling the attack of the nucleophile at different sites on the epoxide ring and calculating the corresponding activation energies, DFT can predict and rationalize the observed regioselectivity under various conditions. researchgate.net These models can quantify the electronic and steric factors that govern the site of attack.
Investigate the Role of Solvents and Catalysts: Computational studies can explicitly model the interaction of solvent molecules or a catalyst with the reacting species. nih.gov This helps to understand how a catalyst activates the epoxide or how a solvent stabilizes charged intermediates, thereby influencing the reaction rate and selectivity. acs.orgresearchgate.net
For the reaction of styrene oxide with isobutylamine, a computational study would likely confirm that the uncatalyzed reaction proceeds via an SN2 transition state with a relatively high activation barrier. The introduction of a Lewis acid catalyst would show a significant lowering of this barrier for attack at the benzylic position, consistent with experimental observations.
Advanced Spectroscopic and Structural Analysis of 2 2 Methylpropyl Amino 1 Phenylethan 1 Ol and Its Derivatives
High-Resolution Mass Spectrometry for Elucidating Reaction Products and Impurities
High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate mass determination of 2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol and its derivatives, allowing for the elucidation of their elemental composition. This technique is critical in identifying reaction byproducts and impurities with a high degree of confidence. The fragmentation patterns observed in mass spectra provide significant structural information.
Under electrospray ionization (ESI), phenylethanolamines typically show a prominent protonated molecule [M+H]⁺. A characteristic fragmentation pathway for β-hydroxy amines like the title compound is the neutral loss of a water molecule (H₂O) from the protonated molecule, leading to the formation of a stable iminium ion. nih.gov Another significant fragmentation process is α-cleavage, the breaking of the Cα-Cβ bond, which is the bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group. mdpi.com
For this compound, key fragmentation pathways would include the loss of the isobutyl group and cleavage at the benzylic position. The phenyl group can stabilize a positive charge, leading to the formation of the benzoyl cation or related aromatic fragments.
Table 1: Representative HRMS Fragmentation Data for a Phenylethanolamine Derivative.
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Interpretation |
|---|---|---|---|
| 194.1545 | [M+H]⁺ | - | Protonated molecule of this compound |
| 194.1545 | Neutral Loss | 176.1439 | Loss of H₂O |
| 194.1545 | α-Cleavage | 107.0810 | [C₇H₇O]⁺ fragment |
| 194.1545 | Side-chain Cleavage | 86.1283 | [C₅H₁₂N]⁺ fragment (isobutylaminomethyl cation) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.
The presence of two chiral centers in this compound gives rise to the possibility of diastereomers (e.g., (1R,2S) and (1R,2R)). NMR is particularly adept at distinguishing between these stereoisomers. The chemical shifts and coupling constants of the protons on the chiral carbons (C1 and C2) are highly sensitive to the relative stereochemistry. For instance, the coupling constant between the protons on C1 and C2 (³JHH) can often be correlated with the dihedral angle between them, which differs for each diastereomer. nih.gov
Conformational analysis can be performed by studying NMR data at different temperatures or by using advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which provides information about through-space proximity of protons.
Table 2: Predicted ¹H NMR Chemical Shifts for a Diastereomer of this compound.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl-H | 7.2-7.4 | m | - |
| CH-OH | 4.85 | d | 4.5 |
| CH-NH | 3.10 | m | - |
| NH-CH₂ | 2.5-2.7 | m | - |
| CH(CH₃)₂ | 1.80 | m | 6.8 |
| CH(CH₃)₂ | 0.95 | d | 6.8 |
X-ray Crystallography for Determining Solid-State Structures and Intermolecular Interactions
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, a crystalline sample would allow for the unambiguous determination of its three-dimensional structure, including the relative and absolute stereochemistry if a chiral reference is present.
A key feature of the crystal structure of amino alcohols is the extensive network of hydrogen bonds. The hydroxyl (-OH) and secondary amine (-NH-) groups are excellent hydrogen bond donors, while the oxygen and nitrogen atoms can also act as acceptors. These interactions play a crucial role in the packing of the molecules in the crystal lattice. nih.gov It is expected that the crystal structure of this compound would feature intermolecular O-H···N or N-H···O hydrogen bonds, forming chains or more complex networks. nih.gov
Table 3: Typical Hydrogen Bond Geometries in Amino Alcohol Crystal Structures.
| Donor-H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| O-H···N | 0.85 | 1.95 | 2.80 | 170 |
| N-H···O | 0.91 | 2.05 | 2.95 | 165 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Studies
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification.
For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration, with its broadness indicative of hydrogen bonding. The N-H stretching vibration of the secondary amine would appear in a similar region, typically around 3300-3350 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹.
Raman spectroscopy is complementary to IR and is particularly useful for observing vibrations of non-polar bonds. The aromatic ring breathing modes, for instance, often give rise to strong signals in the Raman spectrum. Studies on related molecules like 2-phenylethylamine have used Raman spectroscopy to investigate conformational equilibria and the role of intermolecular N-H···N hydrogen bonds in the liquid state. researchgate.net
Table 4: Characteristic Vibrational Frequencies for 2-Amino-1-phenylethanol (B123470) Derivatives.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| O-H stretch (H-bonded) | 3300-3500 (broad) | IR |
| N-H stretch | 3300-3350 | IR, Raman |
| Aromatic C-H stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H stretch | 2850-2960 | IR, Raman |
| C=C aromatic stretch | 1450-1600 | IR, Raman |
| C-O stretch | 1050-1200 | IR |
Chiroptical Spectroscopy for Enantiomeric Characterization and Absolute Configuration Assignment
Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for characterizing the enantiomers of this compound and for determining their absolute configuration (e.g., R or S). mdpi.com
The CD spectrum of a chiral molecule shows positive or negative peaks, known as Cotton effects, at the wavelengths where it absorbs light. The sign and magnitude of these Cotton effects are unique to a specific enantiomer. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the sample can be assigned. nih.gov
For this compound, the phenyl group acts as a chromophore, and its electronic transitions will give rise to Cotton effects in the UV region of the CD spectrum. The stereogenic centers in the molecule will influence the sign of these Cotton effects, allowing for the determination of the absolute configuration. Vibrational Circular Dichroism (VCD), which measures circular dichroism in the infrared region, can also be a powerful tool for this purpose, as demonstrated in studies of the related molecule 1-phenylethanol. nih.gov
Table 5: Illustrative Chiroptical Data for a Chiral Phenylethanolamine.
| Technique | Wavelength (nm) | Observed Effect | Stereochemical Implication |
|---|---|---|---|
| CD | ~260 | Positive Cotton Effect | Correlates to (R)-configuration at the benzylic carbon (example) |
| CD | ~220 | Negative Cotton Effect | Correlates to (R)-configuration at the benzylic carbon (example) |
| ORD | 589 (Na D-line) | Positive specific rotation | Indicates one enantiomer is in excess |
Computational Chemistry and Theoretical Modeling of 2 2 Methylpropyl Amino 1 Phenylethan 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and properties of molecules. tandfonline.comaip.orgepfl.chcc.ac.cn For 2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol, DFT could be used to calculate a variety of properties, including optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.
These calculations would provide insights into the molecule's reactivity; for example, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Furthermore, DFT methods can predict spectroscopic properties such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Visible electronic transitions. However, no specific studies applying DFT to this compound to determine these properties have been found in the surveyed literature.
Table 1: Hypothetical DFT-Calculable Properties for this compound
| Property | Description | Potential Insight |
| Optimized Geometry | The lowest energy 3D arrangement of atoms (bond lengths, angles). | Provides the foundational structure for all other calculations. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the tendency to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's excitability and chemical reactivity. |
| Mulliken Charges | Distribution of partial charges on each atom. | Helps to identify electrophilic and nucleophilic sites. |
| Vibrational Frequencies | Calculated IR spectrum frequencies. | Allows for comparison with experimental IR data to confirm structure. |
Note: The data in this table is illustrative of what could be calculated and does not represent actual published results.
Molecular Dynamics Simulations for Conformational Landscapes, Solvent Effects, and Solvation Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov An MD simulation for this compound would allow researchers to explore its conformational landscape, identifying the most stable arrangements (conformers) of the molecule in different environments.
By explicitly including solvent molecules (such as water) in the simulation, MD can provide detailed information on solvent effects and solvation dynamics. acs.org This includes how solvent molecules arrange themselves around the solute and the energetics of the solvation process. Such simulations are crucial for understanding how the compound behaves in a biological or chemical system, but specific MD studies on this molecule are not available.
Molecular Docking and Binding Free Energy Calculations to Investigate Fundamental Molecular Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govmdpi.com For this compound, docking could be used to investigate its potential binding to a biological target, such as a protein receptor or enzyme. The process involves placing the molecule (the ligand) into the binding site of the target and evaluating its fit using a scoring function.
Following docking, more rigorous methods like binding free energy calculations (e.g., MM/PBSA or free energy perturbation) can provide a more accurate estimate of the binding affinity. These computational approaches are central to structure-based drug design. mdpi.commicrobiologyjournal.org A literature search did not yield any molecular docking or binding free energy studies specifically involving this compound.
Table 2: Illustrative Steps in a Molecular Docking Study
| Step | Purpose | Example Software |
| 1. Ligand Preparation | Generate a 3D structure of the small molecule and assign charges. | Avogadro, ChemDraw |
| 2. Target Preparation | Obtain the 3D structure of the protein (e.g., from the PDB) and prepare it for docking. | AutoDock Tools, Maestro |
| 3. Docking Simulation | Fit the ligand into the target's binding site using a defined algorithm. | AutoDock Vina, Glide |
| 4. Pose Analysis | Analyze the predicted binding poses and their scores. | PyMOL, Discovery Studio |
| 5. Binding Free Energy | Calculate a more accurate binding affinity for the best poses. | GROMACS, AMBER |
Note: This table outlines a general workflow; no specific application to this compound has been published.
Prediction of Stereoselectivity in Catalytic Reactions Using Computational Approaches
The structure of this compound contains a chiral center, meaning it can exist as different stereoisomers (enantiomers). Computational chemistry can be a powerful tool for predicting and explaining the stereoselectivity of chemical reactions, including those that might be used to synthesize or modify this compound.
By modeling the transition states of a reaction leading to different stereoisomers, computational methods (often DFT) can calculate the activation energies for each pathway. The pathway with the lower activation energy is favored, allowing for a prediction of which stereoisomer will be the major product. This is particularly valuable in understanding asymmetric catalysis. nih.govnih.gov However, there are no published computational studies focused on the stereoselective synthesis or reactions of this compound.
Chiral Resolution and Enantiopurity Assessment of 2 2 Methylpropyl Amino 1 Phenylethan 1 Ol
Chromatographic Enantioseparation Techniques
Chromatographic methods offer a powerful alternative for both analytical and preparative-scale separation of enantiomers. These techniques rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP). csfarmacie.cznih.gov
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most prevalent chromatographic method for enantioseparation. nih.gov The separation occurs on a column packed with a CSP. The enantiomers of the analyte pass through the column and interact with the CSP, forming transient diastereomeric complexes. The difference in stability of these complexes leads to different retention times, allowing for separation.
Several types of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose) being particularly versatile. unife.it These phases can be operated in different modes:
Normal-Phase (NP) Mode: Uses non-polar mobile phases like hexane, often with a polar modifier such as 2-propanol or ethanol. csfarmacie.cz
Reversed-Phase (RP) Mode: Employs aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol. This mode is advantageous for its compatibility with mass spectrometry.
Polar Organic Mode: Utilizes polar organic solvents like acetonitrile and/or methanol.
The choice of CSP and mobile phase is critical for achieving successful separation and is often determined through screening protocols.
Table 2: Examples of Chiral HPLC Conditions for Amino Alcohol Separation
| Chiral Stationary Phase (CSP) | Mobile Phase | Compound Type |
|---|---|---|
| Lux Cellulose-3 | n-heptane/2-propanol/TFA | 1-Phenylethanol |
| Chiralcel OB | Not Specified | 1-Phenylethanol |
| Crownpak CR (+) | Not Specified | Primary Amine Compounds |
Chiral Gas Chromatography (GC)
Chiral GC is another effective technique for enantioseparation. Due to the low volatility of amino alcohols, derivatization is typically required to convert the polar hydroxyl and amino groups into less polar, more volatile moieties before analysis. Common derivatization reactions include acylation or silylation. The separation is then performed on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. The differential interactions between the derivatized enantiomers and the CSP result in their separation.
Preferential Crystallization Strategies
Preferential crystallization, also known as resolution by entrainment, is a technique applicable to the subset of racemic compounds that crystallize as conglomerates. A conglomerate is a mechanical mixture of two distinct crystal types, one containing only the (R)-enantiomer and the other containing only the (S)-enantiomer.
The process is initiated by preparing a supersaturated solution of the racemic mixture at a temperature where both enantiomers are soluble. The solution is then cooled into a metastable zone, and seed crystals of one desired enantiomer are introduced. This "entrainment" induces the selective crystallization of that enantiomer from the solution. The crystals are harvested, and the process can be repeated by adding seed crystals of the opposite enantiomer to the mother liquor, which is now enriched in that enantiomer.
While this method can be economically advantageous on an industrial scale, its application is limited to the approximately 5-10% of chiral compounds that form conglomerates. It requires careful control of temperature and supersaturation to prevent spontaneous crystallization of the undesired enantiomer.
Advanced Analytical Methodologies for Enantiomeric Excess Determination
After performing a chiral resolution, it is essential to quantify its success by determining the enantiomeric excess (e.e.) of the product. The e.e. is a measure of the purity of the sample and is defined as:
e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100
While chiral chromatography is the most direct method for determining e.e., several spectroscopic techniques are also powerful for this purpose.
Chiral Shift Reagents in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation and can be adapted for chiral analysis. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, this degeneracy can be broken. researchgate.net
This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), also known as a chiral shift reagent. researchgate.net
Chiral Solvating Agents (CSAs): These agents, such as derivatives of BINOL or cyclodextrins, form rapid and reversible diastereomeric complexes with the enantiomers of the analyte. researchgate.netsemanticscholar.org These transient complexes have different magnetic environments, leading to separate, resolvable peaks in the ¹H or ¹³C NMR spectrum for each enantiomer. The ratio of the integration of these distinct signals provides a direct and accurate measurement of the enantiomeric ratio. semanticscholar.org
Chiral Lanthanide Shift Reagents: These are paramagnetic complexes that induce large chemical shift changes, often resolving overlapping signals.
Derivatization Methods
An alternative to using chiral shift reagents is to covalently react the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). cam.ac.uk This reaction converts the pair of enantiomers into a pair of diastereomers.
For an amino alcohol like 2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol, a common strategy is to react it with a chiral acid or acid chloride (e.g., Mosher's acid chloride) to form stable diastereomeric esters. nih.gov Because diastereomers have different physical and spectral properties, they can be distinguished and quantified by:
NMR Spectroscopy: The resulting diastereomers will exhibit distinct signals in the ¹H, ¹³C, or ¹⁹F NMR spectra, allowing for quantification by integration. nih.gov
Achiral Chromatography (HPLC or GC): The diastereomers can be separated and quantified using standard, non-chiral chromatographic columns.
This approach is robust and widely applicable, with the main considerations being that the derivatization reaction must proceed to completion without any kinetic resolution or racemization. cam.ac.uk
Table 3: Analytical Methods for Enantiomeric Excess (e.e.) Determination
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| Chiral HPLC/GC | Differential interaction with a Chiral Stationary Phase (CSP). | Direct analysis, high accuracy, widely applicable. | Requires method development to find suitable CSP and mobile phase. |
| NMR with Chiral Solvating Agent (CSA) | Formation of transient diastereomeric complexes causing signal splitting. | Rapid analysis, no covalent modification needed. | Peak resolution depends on the choice of CSA and analyte. |
Applications of 2 2 Methylpropyl Amino 1 Phenylethan 1 Ol in Chemical Research Excluding Pharmacological/clinical
As a Chiral Ligand Precursor in Asymmetric Catalysis
The synthesis of chiral ligands from readily available chiral amino alcohols is a common strategy in the development of new asymmetric catalysts. nih.govbldpharm.com These ligands, upon coordination with a metal center, can create a chiral environment that enables the enantioselective transformation of a prochiral substrate into a single enantiomer of the product. The structural features of the amino alcohol, such as the nature of the substituent on the nitrogen atom, can significantly influence the steric and electronic properties of the resulting ligand and, consequently, its catalytic activity and selectivity.
Despite the potential of 2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol to serve as a precursor for novel chiral ligands, no published studies were identified that describe its synthesis and application in asymmetric catalysis. General methodologies for the preparation of chiral ligands from amino alcohols are well-established, but specific examples involving this N-isobutyl derivative are absent from the literature. mdpi.comresearchgate.net
Utilization as a Chiral Auxiliary or Building Block in Complex Molecule Synthesis
A comprehensive search of the chemical literature did not yield any examples of this compound being used as a chiral auxiliary or a chiral building block in the synthesis of complex molecules. While the synthesis of chiral 1,2-amino alcohols and their general application in this context are widely reported, specific instances of this compound's use remain undocumented. nih.gov
Fundamental Investigations of Molecular Recognition: Interactions with Designed Molecular Targets or Biological Systems
Molecular recognition is a fundamental process in chemistry and biology, governing the interactions between molecules. Chiral molecules, such as amino alcohols, can be used as probes to study these interactions, including enzyme binding mechanisms and non-therapeutic receptor interactions. The specific stereochemistry and functional groups of the molecule determine its binding affinity and selectivity for a given target.
There are no available in vitro studies or fundamental investigations into the molecular recognition properties of this compound. Research in this area often focuses on understanding the binding of molecules to biological targets like enzymes, such as phenylethanolamine N-methyltransferase, but these studies have not included this specific compound. nih.gov
Role in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, focuses on the design and synthesis of crystalline solids with desired properties. ntnu.no The hydrogen bonding capabilities and potential for other non-covalent interactions of amino alcohols make them interesting candidates for the construction of supramolecular assemblies. researchgate.net
No research has been published on the role of this compound in supramolecular chemistry or crystal engineering. There are no reports on its crystal structure or its ability to form ordered supramolecular architectures.
Future Research Directions and Unexplored Avenues for 2 2 Methylpropyl Amino 1 Phenylethan 1 Ol
Development of Novel Biocatalytic Systems for Sustainable Production
The chemical synthesis of chiral amines and alcohols often involves harsh reagents, multiple steps, and the generation of significant waste. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a greener and more efficient alternative. mdpi.com Future research in this area for 2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol should focus on developing novel enzymatic systems for its sustainable production.
Biocatalysis has become an essential tool in pharmaceutical synthesis due to its high selectivity and mild reaction conditions. nih.govmdpi.com Key enzyme classes that could be applied or engineered for the synthesis of this specific molecule include:
Transaminases (TAs): These enzymes can convert a ketone precursor into the desired chiral amine with high enantioselectivity. A potential biocatalytic route could involve the transamination of a corresponding ketone.
Ketoreductases (KREDs): KREDs are used to asymmetrically reduce prochiral ketones to form chiral secondary alcohols, a key structural feature of the target molecule. nih.gov
Enzyme Cascades: A multi-enzyme, one-pot system could be designed. For instance, a cascade could be developed to convert a simple starting material like styrene (B11656) into the final product through a series of enzymatic steps, including epoxidation, hydrolysis, oxidation, and amination. researchgate.net
The development of such biocatalytic systems would not only improve the environmental footprint of the synthesis but also potentially reduce costs and increase purity. Research should focus on enzyme discovery through genome mining, protein engineering to enhance substrate specificity and stability, and process optimization for industrial-scale production. mdpi.com
Table 1: Potential Enzyme Classes for Biocatalytic Synthesis
| Enzyme Class | Reaction Catalyzed | Relevance to Synthesis |
|---|---|---|
| Transaminase (TA) | Reductive amination of a ketone | Introduction of the chiral amine group |
| Ketoreductase (KRED) | Asymmetric reduction of a ketone | Formation of the chiral alcohol group |
| Monoamine Oxidase (MAO) | Oxidation of amines | Potential for deracemization processes |
Advanced Material Applications Derived from the Phenylethanolamine Scaffold
The phenylethanolamine structure, characterized by its aromatic ring, hydroxyl group, and amino group, serves as a versatile scaffold for the development of advanced materials. While derivatives are known for their pharmaceutical applications, future research could explore their incorporation into novel polymers and functional materials. researchgate.net
Potential research directions include:
Polymer Chemistry: The hydroxyl and amino groups can act as reactive sites for polymerization. This could lead to the creation of new polyesters, polyamides, or polyurethanes with unique properties conferred by the rigid phenyl group and the chiral centers. These polymers could find applications in biomedical devices, chiral stationary phases for chromatography, or as specialized coatings.
Functional Materials: The phenylethanolamine scaffold could be modified to create molecules with specific functions. For example, incorporating this moiety into larger structures could lead to the development of new ligands for catalysis or materials with specific optical or electronic properties. The inherent chirality of the molecule is particularly valuable for applications in asymmetric catalysis and sensing.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Modern chemistry is increasingly leveraging the power of artificial intelligence (AI) and machine learning (ML) to accelerate discovery and optimize processes. appliedclinicaltrialsonline.com These computational tools can be applied to the study of this compound to predict reaction outcomes and streamline synthesis design. eurekalert.org
Key areas for the application of AI/ML include:
Reaction Prediction: Machine learning models, trained on vast datasets of chemical reactions, can predict the most likely products, yields, and optimal conditions for reactions involving the target molecule. drugtargetreview.com This can significantly reduce the amount of trial-and-error experimentation required. inl.gov For example, an algorithm could predict the selectivity of a particular catalyst for a specific transformation on the phenylethanolamine backbone.
Synthesis Planning: AI can propose novel synthetic routes to the target molecule, potentially identifying more efficient or cost-effective pathways than those designed by human chemists. These tools can analyze the molecule's structure and suggest a sequence of reactions to construct it from simple starting materials. drugtargetreview.com
Data-Driven Optimization: By combining automated experimental platforms with ML algorithms, researchers can rapidly screen a wide range of reaction variables (e.g., temperature, solvent, catalyst) to identify the optimal conditions for a given transformation. This data-driven approach can lead to higher yields and purity with fewer experiments. chemai.io
Table 2: AI/ML Applications in Chemical Synthesis
| Application | Description | Potential Impact |
|---|---|---|
| Outcome Prediction | Predicts the products and yields of unknown reactions. eurekalert.org | Reduces failed experiments and accelerates discovery. |
| Process Optimization | Uses algorithms to find the best reaction conditions. chemai.io | Increases efficiency, yield, and purity. |
| Retrosynthesis | Proposes novel synthetic pathways to a target molecule. drugtargetreview.com | Uncovers more efficient and innovative manufacturing routes. |
Exploration of Photochemical Transformations and Solid-State Reactivity
Photochemistry, which utilizes light to drive chemical reactions, offers unique synthetic possibilities that are often inaccessible through traditional thermal methods. The aromatic ring in this compound is a chromophore, making it a candidate for photochemical transformations.
Future research could investigate:
Photocatalytic Reactions: The use of photocatalysts could enable selective functionalization of the molecule. For instance, research on the related compound 2-phenoxy-1-phenylethanol has shown that photocatalytic oxidation can be achieved, yielding valuable products. rsc.org Similar systems could be developed to perform C-H activation on the aromatic ring or selective oxidation of the alcohol or amine groups.
Solid-State Reactivity: Studying the reactivity of the compound in its crystalline form can lead to different outcomes compared to solution-phase reactions. The fixed orientation of molecules in a crystal lattice can enable highly specific intermolecular reactions upon irradiation, potentially leading to the synthesis of novel dimers or polymers with controlled stereochemistry.
Understanding the Influence of Stereo- and Conformational Isomerism on Material Properties or Chemical Reactivity
The presence of a chiral center at the benzylic carbon means that this compound exists as stereoisomers (enantiomers). wikipedia.org These isomers can have different three-dimensional arrangements of atoms, which can profoundly affect their chemical and physical properties.
Future research should focus on:
Stereoselectivity in Reactions: Investigating how the existing stereocenter directs the outcome of subsequent chemical reactions. This is crucial for synthesizing complex molecules where precise control over stereochemistry is required.
Conformational Analysis: The molecule is flexible and can adopt various shapes or conformations due to rotation around its single bonds. washington.edu Understanding which conformations are most stable and how they interact with other molecules, such as enzymes or receptors, is critical. Studies on related phenylethanolamine analogues have shown that their conformation significantly impacts their ability to bind to enzymes like phenylethanolamine N-methyltransferase (PNMT). nih.gov For example, a fully extended conformation of the aminoethyl side chain is often optimal for binding. nih.gov
Impact on Material Properties: If this molecule is used as a monomer for polymerization, the stereochemistry of each unit will influence the properties of the resulting polymer, such as its crystallinity, melting point, and mechanical strength. Controlling the stereochemistry during polymerization could be a route to materials with tailored properties.
By exploring these advanced research avenues, the scientific community can unlock the full potential of this compound, leading to more sustainable chemical production, novel materials, and a deeper fundamental understanding of its chemical behavior.
Q & A
Basic: What are the recommended synthetic routes for 2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol, and how can reaction conditions be optimized for yield?
Methodological Answer:
The compound can be synthesized via reductive amination, where 1-phenyl-1-ethanone reacts with 2-methylpropylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C). Solvent choice (e.g., methanol or tetrahydrofuran) and pH control (buffered at ~6.5 for NaBH3CN) are critical for minimizing side reactions. Yield optimization requires stoichiometric excess of the amine (1.5–2.0 equivalents) and temperature control (25–40°C). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. For related protocols, see reductive amination strategies in phenethylamine derivatives .
Basic: How can the structure of this compound be confirmed post-synthesis?
Methodological Answer:
Structural confirmation involves:
- NMR : 1H NMR to identify aromatic protons (δ 7.2–7.4 ppm), hydroxyl proton (δ 2.5–3.5 ppm, broad), and methylpropylamine protons (δ 0.8–1.2 ppm for branched methyl groups).
- FTIR : Peaks at ~3300 cm⁻¹ (O-H/N-H stretch) and 1050–1100 cm⁻¹ (C-O stretch).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 223.3 (C12H19NO) with fragmentation patterns consistent with β-amino alcohol cleavage.
Cross-referencing with spectral databases (e.g., PubChem CID 1000 in ) and comparison to structurally related β-amino alcohols ensures accuracy .
Advanced: What strategies are effective for resolving enantiomers of this compound, given its chiral center?
Methodological Answer:
Enantiomeric separation can be achieved via:
- Chiral Chromatography : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (85:15 v/v) at 1.0 mL/min. Monitor resolution via polarimetric detection.
- Diastereomeric Salt Formation : React the racemic mixture with (+)- or (-)-di-p-toluoyl-D-tartaric acid in ethanol, followed by fractional crystallization.
highlights chiral resolution using tartaric acid derivatives for similar amines, which can be adapted for this compound .
Advanced: How can researchers address discrepancies in pharmacological activity data across studies involving this compound?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability : Standardize cell lines (e.g., HEK-293 for adrenergic receptor studies) and control for receptor density.
- Enantiomeric Purity : Verify enantiomer ratios via chiral HPLC (see for column selection) to rule out activity differences due to stereochemistry.
- Metabolic Interference : Pre-treat samples with liver microsomes (e.g., human S9 fraction) to assess metabolic stability. Cross-validate findings using orthogonal assays (e.g., cAMP accumulation vs. calcium flux) .
Advanced: What computational approaches predict the binding affinity of this compound to adrenergic receptors?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Dock the compound into β2-adrenergic receptor crystal structures (PDB: 2RH1). Focus on hydrogen bonding with Ser203/Ser207 and hydrophobic interactions with Phe193/Val114.
- MD Simulations (GROMACS) : Run 100-ns simulations to assess stability of the ligand-receptor complex. Calculate binding free energy via MM-PBSA.
- QSAR Models : Use descriptors like logP, polar surface area, and amine pKa to correlate structural features with activity. demonstrates similar modeling for amino alcohols .
Basic: What safety protocols are essential for handling this compound in vitro?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (LD50 data from suggests moderate toxicity).
- Spill Management : Neutralize spills with 5% acetic acid, then absorb with inert material (e.g., vermiculite).
- Waste Disposal : Collect in halogen-resistant containers and incinerate via EPA-approved methods. Refer to Safety Data Sheets (SDS) in and for emergency measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
